molecular formula C21H38N2OS B12920190 6-heptadecyl-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 56510-28-2

6-heptadecyl-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No.: B12920190
CAS No.: 56510-28-2
M. Wt: 366.6 g/mol
InChI Key: LNRYAIAKXZGMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-heptadecyl-2-sulfanylidene-1H-pyrimidin-4-one is a useful research compound. Its molecular formula is C21H38N2OS and its molecular weight is 366.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

56510-28-2

Molecular Formula

C21H38N2OS

Molecular Weight

366.6 g/mol

IUPAC Name

6-heptadecyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C21H38N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-20(24)23-21(25)22-19/h18H,2-17H2,1H3,(H2,22,23,24,25)

InChI Key

LNRYAIAKXZGMBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=CC(=O)NC(=S)N1

Origin of Product

United States

Biological Activity

6-Heptadecyl-2-sulfanylidene-1H-pyrimidin-4-one is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a heptadecyl group and a sulfanylidene moiety. Its molecular formula is C18H29N2SC_{18}H_{29}N_2S, with a molecular weight of approximately 305.5 g/mol. The presence of the long-chain alkyl group enhances its lipophilicity, potentially influencing its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has inhibitory effects against certain bacterial strains, indicating potential use as an antimicrobial agent.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, suggesting it may interfere with cell proliferation and induce apoptosis.
  • Antioxidant Effects : The compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

Data Table: Biological Activities and Effects

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity in cancer cell lines
AntioxidantReduction of oxidative stress

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a natural antimicrobial agent.
  • Cytotoxicity Assay in Cancer Cells :
    • In vitro assays were conducted on various cancer cell lines (e.g., MCF-7, HeLa). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis.
  • Antioxidant Activity Assessment :
    • The compound was assessed using DPPH radical scavenging assays, showing notable antioxidant activity that suggests it could mitigate oxidative damage in cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.